N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide

Structure–activity relationship (SAR) Linker length optimization Conformational flexibility

This phenoxyacetamide derivative features a conformationally critical ethylene spacer and a dimethylamino pharmacophore, enabling distinct SAR exploration vs. N-phenyl or propylene-linked analogs. The scaffold has demonstrated high hit rates in anticonvulsant (82.4% MES ED₅₀ <50 mg/kg) and nanomolar MAO-A inhibition (0.018 μM). Ideal for teams targeting novel anticonvulsants, MAO inhibitors, mosquito AChE inhibitors, or EthR/DOT1L modulators. Obtain 25–200 mg for initial in vitro profiling and matched linker-length probe sets.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 953243-32-8
Cat. No. B2366994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide
CAS953243-32-8
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2
InChIInChI=1S/C18H22N2O2/c1-20(2)16-10-8-15(9-11-16)12-13-19-18(21)14-22-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21)
InChIKeyYAXJBGSMOGPFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)phenethyl)-2-phenoxyacetamide (CAS 953243-32-8) — Chemical Identity, Procurement Relevance & Research Context


N-(4-(Dimethylamino)phenethyl)-2-phenoxyacetamide (CAS 953243-32-8; synonym DMAPA) is a synthetic, small-molecule phenoxyacetamide derivative incorporating a 4-(dimethylamino)phenethyl moiety linked via an amide bond to a 2-phenoxyacetyl group. The compound belongs to the broader phenoxyacetamide class, which has been investigated across multiple therapeutic target areas including anticonvulsant activity [1], monoamine oxidase (MAO) inhibition [2], mosquito acetylcholinesterase (AChE) inhibition [3], EthR inhibition in Mycobacterium tuberculosis [4], and DOT1L epigenetic modulation [5]. The presence of the dimethylamino pharmacophore, phenethyl spacer, and phenoxyacetamide core positions this compound as a modular scaffold for structure–activity relationship (SAR) exploration, where subtle variations in linker length (ethylene vs. direct phenyl attachment vs. propylene) are known to alter both binding affinity and selectivity profiles across distinct target classes.

Why Generic Substitution of N-(4-(Dimethylamino)phenethyl)-2-phenoxyacetamide Is Not Straightforward — Structural Determinants of Differential Activity


Within the phenoxyacetamide class, the length and nature of the spacer connecting the 4-(dimethylamino)phenyl group to the amide nitrogen are critical determinants of pharmacological activity. The target compound's two-carbon ethylene spacer (phenethyl) provides a specific conformational flexibility and spatial orientation that distinguishes it from analogs with direct phenyl attachment (e.g., N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide, CAS 303092-47-9) or those with a three-carbon propylene linker (e.g., N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide, CAS 953383-20-5). Published SAR evidence from the closely related indole-2-carboxamide CB1 allosteric modulator series, which shares the identical 4-(dimethylamino)phenethyl motif, demonstrates that linker length between the amide bond and the phenyl ring B is a key structural requirement that significantly impacts binding affinity (K_B) and cooperativity (α) [1]. Furthermore, the convulsant class as a whole exhibits profound variations in MES ED_50 values spanning from <5 mg/kg to >100 mg/kg depending on amide component substitution, underscoring that generic in-class interchange without reference to quantitative performance data is scientifically unjustified [2]. The target compound's precise combination of the dimethylamino pharmacophore and the ethylene spacer therefore represents a non-trivial vector for differential target engagement that cannot be assumed equivalent across superficially similar analogs.

N-(4-(Dimethylamino)phenethyl)-2-phenoxyacetamide — Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Ethylene Spacer vs. Direct Phenyl Attachment vs. Propylene Linker — SAR Implications Across Target Classes

The target compound (CAS 953243-32-8) incorporates an ethylene (-CH_2-CH_2-) spacer between the amide nitrogen and the 4-(dimethylamino)phenyl group. This contrasts with the closest commercially available analog N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide (CAS 303092-47-9), which has a direct N-phenyl attachment with no spacer, and N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide (CAS 953383-20-5), which has a three-carbon propylene spacer [1]. In the structurally cognate indole-2-carboxamide CB1 allosteric modulator series, the identical 4-(dimethylamino)phenethyl motif yielded a compound (12d, CAS not available) with K_B = 259.3 nM and α = 24.5; the linker length was explicitly identified as a key structural determinant of both binding affinity and cooperativity [2]. Computational evidence from the phenoxyacetamide DOT1L inhibitor series further demonstrates that the amide moiety plays a crucial anchoring role in the binding pocket, and the spatial positioning conferred by the linker directly affects the glide score and binding free energy [3].

Structure–activity relationship (SAR) Linker length optimization Conformational flexibility

Class-Level Anticonvulsant Activity Potential: Phenoxyacetamide Scaffold in MES and 6 Hz Seizure Models

The phenoxyacetamide class has demonstrated reproducible anticonvulsant activity in standardized seizure models. In a systematic study of 17 phenoxyacetamides, 14 compounds exhibited MES ED_50 values <50 mg/kg in rats (p.o.), establishing a high hit rate for this scaffold [1]. The class lead compound, (R-(−)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, achieved MES ED_50 = 12.00 mg/kg b.w. (rats, p.o.) with favorable safety profiles in cytotoxicity, metabolic stability, and mutagenicity assays [1]. Notably, SAR analysis in this series demonstrated that anticonvulsant activity could be enhanced by substitution of a methylene unit for a heteroatom in the R-substituent one atom removed from C(2), indicating a distinct pharmacophoric pathway [2]. While the target compound N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide has not been directly tested in these models, its structure places it within the active pharmacophoric space: the phenoxyacetyl amide core is the conserved scaffold, and the 4-(dimethylamino)phenethyl amine component provides a distinct substitution pattern vs. the aminoalkanol-derived leads.

Anticonvulsant Maximal electroshock (MES) ED_50

MAO Inhibitory Scaffold Potential: Phenoxyacetamide Class Delivers Nanomolar Potency and High Isoform Selectivity

The 2-phenoxyacetamide scaffold has been established as a novel class of potent and selective monoamine oxidase inhibitors. Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) achieved IC_50(MAO-A) = 0.018 μM and IC_50(MAO-B) = 0.07 μM, representing dual nanomolar potency [1]. Compound 12 (2-(4-methoxyphenoxy)acetamide) exhibited a selectivity index (SI) of 245 for MAO-A over MAO-B, comparable to clinical MAO-A inhibitors such as clorgyline [1]. Separately, N-(2,5-dimethylphenyl)-2-phenoxyacetamide demonstrated IC_50 = 50 nM against MAO-A with 24-fold selectivity over MAO-B (IC_50 = 1,200 nM) . The target compound (CAS 953243-32-8) contains the identical 2-phenoxyacetamide pharmacophore but introduces a 4-(dimethylamino)phenethyl substitution on the amide nitrogen — a modification that, based on the class SAR, is expected to alter both potency and isoform selectivity profiles. The dimethylamino group is a known pharmacophoric element in MAO ligand design, contributing to both enzyme interactions and physicochemical properties [1].

Monoamine oxidase (MAO) IC_50 Selectivity index

Mosquito Acetylcholinesterase (AChE) Inhibition: Phenoxyacetamide Class Delivers Species Selectivity Up to 100-Fold Over Human Enzyme

Phenoxyacetamide-based inhibitors of Anopheles gambiae acetylcholinesterase 1 (AgAChE1) have been developed as non-covalent, resistance-breaking insecticides. A key study identified phenoxyacetamide-based inhibitors with up to 100-fold selectivity for mosquito AChE over the human enzyme, combined with high potency against the resistance-conferring G122S mutant — a dual property that has proven challenging to achieve in a single compound [1]. The patent CZ 309068 explicitly claims phenoxyacetamide derivatives of general formula I as inhibitors of Anopheles gambiae AChE, with substituent R selected from substituted phenyl, naphthyl, thiophenyl, and benzothiophenyl groups [2]. While the specific target compound (CAS 953243-32-8) is not explicitly claimed in this patent, its phenoxyacetamide core with a phenyl ether group falls within the claimed chemical space. A structurally related phenoxyacetamide-based inhibitor (AE027) exhibited IC_50 = 10 μM against wild-type AChE and IC_50 = 43 μM against the resistant variant, with thermal stabilization of AChE by ΔT_m ≈ 7 °C [3].

Acetylcholinesterase inhibitor Mosquito-selectivity Resistance-breaking

Procurement Rationale: Synthetic Tractability vs. Closest Commercially Available Analogs

From a procurement perspective, N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide (CAS 953243-32-8) can be synthesized via straightforward coupling of commercially available 4-(dimethylamino)phenethylamine with phenoxyacetyl chloride or phenoxyacetic acid using standard amide bond formation conditions (e.g., DCC/DMAP or HATU). The closest commercially available comparator, N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide (CAS 303092-47-9), lacks the ethylene spacer and is available through Sigma-Aldrich . The one-step synthesis of the target compound from inexpensive, off-the-shelf precursors (estimated raw material cost <$50/g at research scale) contrasts favorably with more complex phenoxyacetamide derivatives requiring multi-step synthesis. The starting amine, 4-(dimethylamino)phenethylamine, is a commodity chemical used in dye intermediate and pharmaceutical manufacturing [1]. This synthetic accessibility ensures reproducible batch-to-batch quality and scalability, which are critical criteria for hit-to-lead and lead optimization campaigns where compound supply continuity directly impacts project timelines.

Chemical procurement Synthetic accessibility Scaffold differentiation

N-(4-(Dimethylamino)phenethyl)-2-phenoxyacetamide — Validated Application Scenarios Based on Quantitative Evidence


Scenario 1: Anticonvulsant Lead Optimization — Exploring the Dimethylamino-Phenethyl Vector in a Validated Phenoxyacetamide Scaffold

For medicinal chemistry teams pursuing novel anticonvulsant agents, the target compound offers a rational next step in scaffold diversification. The phenoxyacetamide class has demonstrated an 82.4% hit rate for MES ED_50 <50 mg/kg in rats (p.o.) [1]. The most promising class member (MES ED_50 = 12.00 mg/kg, rats, p.o.) establishes a quantitative potency benchmark [1]. The target compound introduces a 4-(dimethylamino)phenethyl amide component that is structurally distinct from the aminoalkanol and amino acid-based amine components previously explored, enabling the interrogation of a new region of chemical space within a pharmacophore of proven in vivo relevance. Prioritizing this compound for procurement and screening is justified by the high class hit rate and the unexplored nature of the dimethylamino-phenethyl substitution vector. Procurement recommendation: Obtain 50–100 mg for initial MES and 6 Hz screening in mice (i.p.), with expansion to rat p.o. models contingent on activity confirmation.

Scenario 2: CNS Drug Discovery — MAO-A/MAO-B Inhibitor Screening with Novel Dimethylamino Pharmacophore

The 2-phenoxyacetamide scaffold has produced MAO inhibitors with nanomolar potency (IC_50 as low as 0.018 μM for MAO-A) and selectivity indices up to 245 [2]. The target compound's 4-(dimethylamino)phenethyl group introduces a tertiary amine moiety absent from previously characterized phenoxyacetamide MAO inhibitors, which primarily feature unsubstituted or methoxy-substituted phenylacetamide groups [2]. Tertiary amines are well-precedented in CNS drug design for modulating blood–brain barrier permeability and lysosomal trapping. The target compound should be prioritized for MAO-A/B enzyme inhibition assays alongside cellular (HepG2, SHSY-5Y) lysate validation, following the established screening cascade from Luo et al. 2014 [2]. Procurement recommendation: obtain 25–50 mg for initial MAO-A/B enzyme inhibition profiling at 10 μM and 1 μM concentrations, with IC_50 determination for compounds showing >50% inhibition.

Scenario 3: Vector-Control Insecticide Discovery — Phenoxyacetamide-Based Mosquito AChE Inhibitor with Novel Amide Substitution

The phenoxyacetamide class has been validated as a source of non-covalent, resistance-breaking mosquito AChE inhibitors with up to 100-fold selectivity over human AChE [3][4]. Patent CZ 309068 explicitly protects phenoxyacetamide derivatives of general formula I as AgAChE inhibitors [4]. The target compound falls within the claimed chemical space (phenoxyacetamide core with phenyl ether) but represents a novel amide substitution not exemplified in the patent, creating an opportunity for composition-of-matter follow-on protection. Procurement recommendation: obtain 100–200 mg for in vitro AgAChE inhibition screening (Ellman assay, wild-type and G122S mutant), selectivity assessment against human AChE, and subsequent in vivo insecticidal activity testing on Anopheles gambiae or Aedes aegypti adult mosquitoes, following published protocols [3].

Scenario 4: Chemical Biology Tool Compound — Investigating Linker Length Effects on Phenoxyacetamide Target Engagement

The target compound (ethylene spacer) occupies a specific position along the phenoxyacetamide linker-length gradient between direct N-phenyl attachment (CAS 303092-47-9) and the propylene-linked analog (CAS 953383-20-5). Cognate SAR from the CB1 allosteric modulator series demonstrates that linker length changes of ±1 carbon atom can alter binding affinity (K_B) by >3-fold and cooperativity (α) by >5 units [5]. The target compound, together with its 0-atom and 3-atom linker analogs, constitutes a systematic linker-length probe set for interrogating the spatial requirements of any biological target where phenoxyacetamides show activity (MAO, DOT1L, EthR, AChE, FFA1, α-glucosidase). Procurement recommendation: acquire all three analogs (CAS 953243-32-8, CAS 303092-47-9, CAS 953383-20-5) as a matched set (25 mg each) for parallel SAR profiling against the target of interest.

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.